molecular formula C12H9Cl2NO2S B5842283 2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide

2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide

Cat. No.: B5842283
M. Wt: 302.2 g/mol
InChI Key: YTQBFODUZOCMER-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of two chlorine atoms at positions 2 and 5, a methoxy group at position 4 of the phenyl ring, and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound.

    Chlorination: The thiophene ring is then chlorinated at positions 2 and 5 using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Amidation: The chlorinated thiophene is reacted with 4-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K₂CO₃).

    Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether, THF).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Amines derived from the reduction of the carboxamide group.

Scientific Research Applications

2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of chlorine atoms, methoxy group, and carboxamide functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2,5-dichloro-N-(4-methoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-17-8-4-2-7(3-5-8)15-12(16)9-6-10(13)18-11(9)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQBFODUZOCMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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